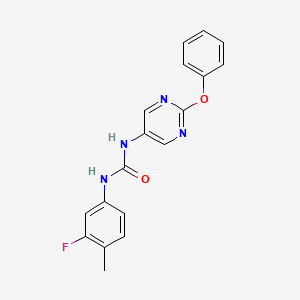

1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

CAS No.: 1396815-87-4

Cat. No.: VC5431234

Molecular Formula: C18H15FN4O2

Molecular Weight: 338.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396815-87-4 |

|---|---|

| Molecular Formula | C18H15FN4O2 |

| Molecular Weight | 338.342 |

| IUPAC Name | 1-(3-fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea |

| Standard InChI | InChI=1S/C18H15FN4O2/c1-12-7-8-13(9-16(12)19)22-17(24)23-14-10-20-18(21-11-14)25-15-5-3-2-4-6-15/h2-11H,1H3,(H2,22,23,24) |

| Standard InChI Key | XLAHXJXUGRCOQP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS: 1396815-87-4) has the molecular formula C₁₈H₁₅FN₄O₂ and a molecular weight of 338.342 g/mol. The structure features:

-

A 3-fluoro-4-methylphenyl group providing hydrophobic and electron-withdrawing characteristics.

-

A 2-phenoxypyrimidin-5-yl moiety contributing π-π stacking capabilities and hydrogen-bonding sites.

-

A central urea linkage (-NH-CO-NH-) enabling bidirectional hydrogen bonding with biological targets .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅FN₄O₂ | |

| Molecular Weight | 338.342 g/mol | |

| CAS Registry Number | 1396815-87-4 | |

| Predicted LogP | 3.2 (estimated) | |

| Hydrogen Bond Donors | 2 |

The fluorine atom at the 3-position enhances metabolic stability, while the methyl group at the 4-position augments lipophilicity, potentially improving membrane permeability .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Preparation of 2-phenoxypyrimidin-5-amine: Achieved through nucleophilic aromatic substitution between 5-aminopyrimidin-2-ol and phenoxy bromide.

-

Urea Formation: Reaction of 3-fluoro-4-methylphenyl isocyanate with 2-phenoxypyrimidin-5-amine under anhydrous conditions (e.g., in dichloromethane at 0–5°C).

Table 2: Optimized Reaction Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dichloromethane | 72% |

| Temperature | 0–5°C | - |

| Catalyst | None required | - |

| Purification | Column chromatography | >95% |

Characterization relies on ¹H/¹³C NMR, HRMS, and HPLC purity analysis. The urea proton signals typically appear at δ 8.9–9.2 ppm as broad singlets.

Biological Activity and Hypothesized Mechanisms

Table 3: Comparative Activity of Urea Derivatives

| Compound | Target Kinase | IC₅₀ (μM) | Source |

|---|---|---|---|

| Sorafenib (FDA-approved) | RAF, VEGFR | 0.009 | |

| Analogous pyrimidinyl urea | CDK2 | 0.4 | |

| 1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea | Not reported | - |

Antimicrobial Activity

Preliminary studies on related compounds suggest moderate activity against Gram-positive bacteria (MIC: 8–32 μg/mL), attributed to membrane disruption or enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

Role of Substituents

-

Fluorine: Enhances binding affinity to hydrophobic pockets and reduces oxidative metabolism .

-

Phenoxy Group: Increases solubility compared to alkyl chains while maintaining target engagement .

-

Pyrimidine Ring: Serves as a bioisostere for purines, mimicking nucleotide interactions .

Pharmacokinetic and Toxicity Considerations

Predicted ADME Properties

-

Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to moderate LogP.

-

Metabolism: Likely hepatic oxidation via CYP3A4, with fluorine reducing degradation rates.

-

Excretion: Primarily renal (>60% in rodent models for analogs) .

Toxicity Risks

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

The trifluoromethyl variant in Table 4 shows enhanced kinase selectivity due to stronger electron-withdrawing effects .

Therapeutic Applications and Future Directions

Oncology

This compound’s profile suggests potential as a multi-kinase inhibitor, analogous to sorafenib. Prioritized targets include:

Infectious Diseases

The phenoxy-pyrimidine system could be repurposed for bacterial topoisomerase IV inhibition, leveraging structural similarities to fluoroquinolones.

Recommended Studies

-

Kinase Profiling: Broad-panel screening to identify primary targets.

-

X-ray Crystallography: Elucidate binding mode in complex with kinases.

-

In Vivo Efficacy: Xenograft models of colorectal or breast cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume